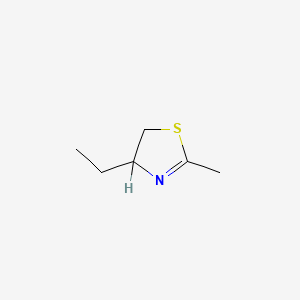

4-Ethyl-2-methyl-4,5-dihydrothiazole

Descripción

Contextualization within the Broader Field of Nitrogen and Sulfur Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form a vast and vital area of chemistry. wikipedia.org Among these, compounds incorporating both nitrogen and sulfur atoms are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.gov These heterocycles are formally derived from aromatic carbocycles where one or more carbon atoms are replaced by a heteroatom. openmedicinalchemistryjournal.comnih.gov The presence of both nitrogen and sulfur introduces unique physicochemical properties and reactivity compared to their carbocyclic counterparts, stemming from the differences in electronegativity and the availability of unshared electron pairs. openmedicinalchemistryjournal.comnih.gov

Thiazoles and their derivatives, including the partially saturated dihydrothiazoles (thiazolines), represent a key family within this group. openmedicinalchemistryjournal.comperfumerflavorist.com The thiazole (B1198619) ring is a five-membered structure containing one sulfur and one nitrogen atom. wikipedia.org Specifically, 4-Ethyl-2-methyl-4,5-dihydrothiazole belongs to the 2-thiazoline subclass, characterized by a double bond between the nitrogen at position 3 and the carbon at position 2.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 129.23 g/mol |

| Exact Mass | 129.06122053 u |

| Molecular Formula | C6H11NS |

| Boiling Point | 171.00 to 173.00 °C @ 760.00 mm Hg |

| Flash Point | 134.00 °F (56.67 °C) |

| logP (o/w) | 2.093 (estimated) |

| Water Solubility | 591.9 mg/L @ 25 °C (estimated) |

Data sourced from The Good Scents Company and Echemi. thegoodscentscompany.comechemi.com

Historical Development and Evolution of Synthetic Approaches to Dihydrothiazole Systems

The synthesis of thiazoles and their hydrogenated derivatives has been a subject of study for over a century. nih.gov The most classical method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. nih.govnih.gov

However, for the synthesis of dihydrothiazoles (thiazolines), direct reduction of the aromatic thiazole ring is generally not employed. Instead, intramolecular cyclizations of appropriate thioamides are the preferred route. nih.gov Over the years, synthetic methodologies have evolved to become more efficient and versatile.

Key synthetic strategies for dihydrothiazole systems include:

Condensation Reactions: A prevalent method involves the condensation of cysteamine (B1669678) or cysteine with carboxylic acids and their derivatives. nih.gov

From Alkenes: More recent methods report the synthesis of thiazolines by reacting alkenes with bromine, followed by a reaction with thioamides in a one-pot reaction. nih.gov

Multicomponent Reactions (MCRs): The development of MCRs has provided a more efficient, atom-economical, and straightforward procedure for synthesizing thiazoline (B8809763) analogues. rsc.org For instance, a one-pot, three-component reaction between carbon disulfide, a primary amine, and a substituted bromo acylketone can yield thiazoline analogues in a single step. rsc.org

Isothiocyanate Method: This is a convenient method for introducing a thiourea (B124793) fragment into amines, which can then be cyclized to form thiazole derivatives. nih.gov The cyclization of the corresponding allyl-containing thioureas using reagents like hydrogen halides or halogens is a known route to thiazolines. nih.gov

From α,α-difluoroalkyl amines: A mild reaction of α,α-difluoroalkyl amines with β-amino thiols can produce thiazoline derivatives, a method also applicable for creating optically active compounds. organic-chemistry.org

These evolving synthetic routes have expanded the accessibility and diversity of the thiazoline library, facilitating further research and application. nih.gov

Significance of the 4,5-Dihydrothiazole Moiety in Contemporary Chemical Science

The 4,5-dihydrothiazole moiety, the core structure of this compound, is a significant building block in modern organic and medicinal chemistry. rsc.org Its importance stems from its presence in numerous natural products and pharmacologically active molecules. nih.gov

Key areas of significance include:

Natural Products and Pharmaceuticals: The thiazoline ring is a structural component of various natural products that exhibit a wide range of biological activities, including anticancer, antimicrobial, and neurotoxic properties. nih.gov It is also found in several approved drugs, highlighting its value in medicinal chemistry. nih.govnih.gov

Asymmetric Catalysis: In recent decades, thiazoline derivatives have gained attention for their use as ligands in asymmetric metal-catalyzed reactions. rsc.orgrsc.org Chiral bis(thiazolines), for example, have been developed as effective ligands for metals like palladium, iridium, and copper, leading to remarkable catalytic performances. rsc.org

Synthetic Building Blocks: 2-Thiazolines are considered important building blocks in organic synthesis, providing a scaffold for the creation of more complex molecules. rsc.org Their utility has increased significantly, particularly in the fields of synthesis and catalysis. rsc.org

Materials Science: Thiazole-based compounds have been explored for applications in materials science, such as in the development of organic semiconductors, electronics, and efficient solar cells. nih.gov The electronic properties of these heterocycles make them suitable for such applications. rsc.org

The continued development of synthetic methods and the discovery of new applications ensure that the 4,5-dihydrothiazole moiety remains a focal point of chemical research. nih.govrsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

4-ethyl-2-methyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-3-6-4-8-5(2)7-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENVRVUQOXYSDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884055 | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4293-61-2 | |

| Record name | 4-Ethyl-4,5-dihydro-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4293-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004293612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiazole, 4-ethyl-4,5-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethyl-2-methyl-4,5-dihydrothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Studies for 4 Ethyl 2 Methyl 4,5 Dihydrothiazole and Analogues

Novel and Efficient Synthetic Routes to the 4,5-Dihydrothiazole Scaffold

The synthesis of the 4,5-dihydrothiazole, or thiazoline (B8809763), ring system has been the subject of extensive research, leading to the development of several innovative and efficient methodologies. These approaches often prioritize mild reaction conditions, substrate diversity, and high yields.

Cyclocondensation Reactions in Dihydrothiazole Synthesis

Cyclocondensation reactions represent a cornerstone in the synthesis of the 4,5-dihydrothiazole scaffold. These reactions typically involve the formation of the heterocyclic ring in a single step from two or more precursors.

A notable method involves the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile. rsc.org This reaction can be optimized to produce thiazoline–thiazole (B1198619) molecules in quantifiable yields. For instance, conducting the reaction at 70°C in a buffered phosphate (B84403) solution (pH 5.95) in methanol (B129727) can lead to the desired product. rsc.org Another prominent cyclocondensation strategy is the reaction between aldehydes and dithiooxamide, which has been successfully employed for the synthesis of thiazolo[5,4-d]thiazoles, a related bicyclic system. nih.gov Microwave activation has been shown to enhance this process, often reducing the required excess of the aldehyde and shortening reaction times. nih.gov Furthermore, the condensation of aminothiols with aryl ketonitriles, facilitated by microwave radiation, provides an efficient, solvent-free approach to arylated thiazolines. nih.gov

Strategies Employing Thioamides, Cysteine, and Nitrile Precursors

The use of thioamides, cysteine derivatives, and nitriles as starting materials is central to many synthetic strategies for 4,5-dihydrothiazoles. These precursors are often readily available and offer versatile pathways to the target heterocycle.

The Hantzsch thiazole synthesis, a classical method, involves the reaction of thioamides with α-halocarbonyl compounds. organic-chemistry.org This approach and its variations remain widely used. A significant advancement is the base-catalyzed, solvent-free condensation of various nitriles with cysteamine (B1669678) hydrochloride. rsc.orgorganic-chemistry.org This straightforward procedure works for a broad range of aromatic, benzyl, heteroaryl, and aliphatic nitriles, achieving high conversion and allowing for simple product isolation via extraction. rsc.orgorganic-chemistry.org

Cysteine and its esters are also valuable precursors. The condensation of L-cysteine with aryl nitriles in a buffered aqueous alcoholic medium can produce (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids in good yields without racemization. rsc.org Thioamides can be synthesized from the corresponding nitriles using reagents like phosphorus pentasulfide or thioacetic acid. nih.gov They can then be used in various cyclization reactions. For example, N-allylthioamides undergo metal-free oxidative difunctionalization using phenyliodine(III) diacetate (PIDA) as an oxidant to form thiazoline frameworks under mild conditions. nih.gov

The following table summarizes selected examples of nitrile precursors used in dihydrothiazole synthesis.

| Precursor Type | Nitrile Substrate | Reagent | Conditions | Outcome | Reference |

| Aromatic | Benzonitrile | Cysteamine HCl, NaOH | 80 °C, solvent-free | High conversion and yield | organic-chemistry.org |

| Aromatic (EWG) | p-Nitrobenzonitrile | Cysteamine HCl, NaOH | 80 °C, shorter time | High conversion and yield | organic-chemistry.org |

| Aromatic (EDG) | p-Methoxybenzonitrile | Cysteamine HCl, NaOH | 80 °C, longer time | High conversion and yield | organic-chemistry.org |

| Benzyl | 2-Phenylacetonitrile | Cysteamine HCl, NaOH | 80 °C, solvent-free | Excellent yield | organic-chemistry.org |

| Heteroaromatic | 2-Pyridinecarbonitrile | Cysteamine HCl, NaOH | 80 °C, 15 min | Full conversion | organic-chemistry.org |

| Aliphatic | Acetonitrile | Cysteamine HCl, NaOH | 80 °C, solvent-free | High conversion | organic-chemistry.org |

EWG: Electron-Withdrawing Group; EDG: Electron-Donating Group

Metal- and Catalyst-Free Methodologies for Thiazoline Formation

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of metal catalysts, aligning with the principles of green chemistry. Several metal-free approaches for synthesizing 4,5-dihydrothiazoles have been successfully developed.

A highly effective metal-free method is the base-catalyzed reaction of nitriles with cysteamine hydrochloride under solvent-free conditions at 80 °C. rsc.orgorganic-chemistry.org Using a simple and inexpensive base like sodium hydroxide (B78521) (NaOH), this method converts a wide variety of nitriles into 2-substituted thiazolines with high efficiency. rsc.orgorganic-chemistry.org The absence of both a metal catalyst and a solvent makes this procedure environmentally benign and economically attractive. organic-chemistry.org

Another metal-free strategy involves the oxidative difunctionalization of N-allylthioamides, which employs an oxidant like PIDA to facilitate the cyclization. nih.gov Additionally, a Brønsted acid-promoted protocol using perchloric acid (HClO₄) has been developed for the synthesis of thiazoles from 2H-azirines and thioamides, avoiding the need for a metal catalyst to induce the ring-opening of the azirine. mdpi.com

Ring-Opening N-Alkylation and Subsequent Cyclization Approaches

A more advanced and less common strategy for constructing the 4,5-dihydrothiazole ring involves the ring-opening of strained heterocycles, such as aziridines, followed by cyclization. This pathway offers a unique route to substituted thiazolines.

In this approach, a strained three-membered ring like an aziridine (B145994) is first opened. This can be achieved using a Brønsted acid, which protonates the aziridine, making it susceptible to nucleophilic attack. mdpi.com Thioamides can then act as the nucleophile, attacking the opened aziridine intermediate. The subsequent intramolecular cyclization and rearrangement lead to the formation of a 2,4,5-trisubstituted thiazole. mdpi.com This metal-free method relies on the inherent strain of the azirine ring to initiate the reaction sequence. mdpi.com

An analogous process has been observed in the synthesis of oxazolines, where 3-amido-2-phenyl azetidines undergo stereospecific isomerization in the presence of an acid. The reaction proceeds via a nucleophilic attack of the amide oxygen onto the azetidine (B1206935) ring, causing it to open and re-close into the five-membered oxazoline (B21484) ring. While this example forms an oxazoline, the principle of ring-opening a small N-heterocycle followed by intramolecular cyclization is directly applicable to thiazoline synthesis, where a thioamide would replace the amide.

Mechanistic Investigations of 4,5-Dihydrothiazole Formation Pathways

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Studies have focused on identifying key intermediates and transition states in the formation of the 4,5-dihydrothiazole ring.

Elucidation of Reaction Mechanisms and Intermediate Species

Several mechanistic pathways for the formation of 4,5-dihydrothiazoles have been proposed and investigated through experimental and computational studies.

Hantzsch-type Synthesis: In the classic Hantzsch synthesis, the mechanism begins with a nucleophilic attack (Sₙ2 reaction) by the sulfur atom of the thioamide on an α-halocarbonyl compound. organic-chemistry.org This is followed by a tautomerization step and subsequent intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. organic-chemistry.org

Nitrile-based Synthesis: For the base-catalyzed reaction between a nitrile and cysteamine, the mechanism is initiated by the activation of the nitrile by the base, making it more electrophilic. Cysteamine then acts as a dinucleophile. The thiol group first attacks the nitrile carbon, followed by an intramolecular cyclization involving the amino group to form the dihydrothiazole ring.

Michael Addition Pathway: A plausible mechanism for the synthesis of certain thiazoline derivatives involves an intramolecular Michael addition. organic-chemistry.org The reaction can start with an Sₙ2 substitution of a leaving group by a thioamide, forming an imine intermediate. organic-chemistry.org This intermediate then undergoes an intramolecular Michael addition to form the thiazoline skeleton, which tautomerizes to the final product. organic-chemistry.org

Ring-Opening/Annulation Pathway: In the synthesis from 2H-azirines and thioamides, mechanistic studies suggest a process involving Brønsted acid-promoted ring-opening of the azirine. mdpi.com This is followed by an annulation (ring-forming) step with the thioamide and a final hydrogen atom rearrangement to yield the aromatic thiazole product. mdpi.com

The following table lists key intermediates proposed in different dihydrothiazole formation pathways.

| Synthetic Pathway | Proposed Intermediate(s) | Description | Reference |

| Hantzsch Synthesis | Thioamide-carbonyl adduct | Formed after initial Sₙ2 attack of sulfur on the α-halocarbonyl. | organic-chemistry.org |

| Michael Addition | Imine derivative | Formed after initial Sₙ2 substitution, acts as a Michael acceptor. | organic-chemistry.org |

| Michael Addition | Thiazoline derived enol | Formed after the intramolecular Michael addition. | organic-chemistry.org |

| Ring-Opening/Annulation | Protonated Azirine | Formed by the action of a Brønsted acid, activating the ring. | mdpi.com |

Role of Specific Reagents and Reaction Conditions on Product Selectivity

The synthesis of 4,5-dihydrothiazoles is highly influenced by the choice of reagents and the specific conditions under which the reactions are conducted. These factors are pivotal in directing the reaction towards the desired product, affecting both yield and selectivity.

One-step methods for preparing 1,3-thiazoline derivatives have been developed that are considered mild and efficient. nih.govnih.gov A key finding in these syntheses is that the order of reagent addition and the presence of a base, such as triethylamine (B128534) to act as an acceptor for hydrogen bromide, directly impact the reaction's course and the yield of the final product. nih.govnih.gov For instance, when synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole, altering the order of adding reagents and using an excess of triethylamine in benzene (B151609) resulted in a high yield of 96%. nih.gov In contrast, the absence of a proper base or an incorrect addition sequence led to a significant portion of the starting material remaining unreacted. nih.gov

The choice of solvent and catalyst is also critical. Traditional Hantzsch synthesis, a well-known method for preparing thiazole derivatives, involves the reaction of α-haloketones with thioamides. nih.gov However, for dihydrothiazoles, intramolecular cyclizations of thioamides are more commonly employed. nih.gov The use of specific catalysts can significantly improve reaction efficiency. For example, an improved one-pot reaction for synthesizing 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester was developed to overcome the low yields and tedious work-ups of conventional methods. mdpi.com

Furthermore, the reaction between perfluoro-2-methylpent-2-en-3-yl isothiocyanate and various ambident N,S-nucleophiles in the presence of triethylamine has been shown to yield exclusively 2-N-substituted 4,5-dihydrothiazole derivatives. researchgate.net This high regioselectivity is attributed to the specific reactivity of the isothiocyanate and the directing effect of the base. researchgate.net

Table 1: Effect of Reagents and Conditions on Dihydrothiazole Synthesis

| Starting Materials | Reagents/Conditions | Product | Key Finding | Reference(s) |

|---|---|---|---|---|

| 3,5-dimethylpyrazole, 2,3-dibromopropylisothiocyanate | Excess triethylamine, Benzene | 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Reagent addition order and use of a base are crucial for high yields (96%). nih.gov | nih.gov |

| 4-bromo-3,5-dimethylpyrazole, 2,3-dibromopropylisothiocyanate | Triethylamine | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-5-(bromomethyl)-4,5-dihydrothiazole | Yield was lower (65%) compared to the unsubstituted pyrazole (B372694), indicating substrate influence. nih.gov | nih.gov |

| Ethyl acetoacetate, N,N'-diethylthiourea | N-Bromosuccinimide (NBS), Water/THF, Heat (95°C) | 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester | A one-pot reaction improves efficiency over traditional multi-step methods. mdpi.com | mdpi.com |

Enantioselective Synthesis and Chiral Control in 4,5-Dihydrothiazole Construction

The development of enantioselective methods for constructing the 4,5-dihydrothiazole ring is a significant area of research, driven by the prevalence of chiral thiazoline-containing motifs in biologically active natural products. researchgate.net Achieving high levels of chiral control is essential for producing specific stereoisomers.

A prominent strategy for enantioselective synthesis involves the use of chiral starting materials. L-cysteine and its methyl ester are widely used precursors. For example, a series of 2-aryl-4,5-dihydrothiazoles were synthesized from L-cysteine methyl ester hydrochloride and various aromatic nitriles. researchgate.net This approach directly incorporates the inherent chirality of the amino acid into the final dihydrothiazole structure. The reaction, refluxed in methanol and a phosphate buffer, yielded the desired (R)-4,5-dihydrothiazole-4-carboxylic acid derivatives in moderate to good yields (40-70%). researchgate.net Similarly, a metal- and catalyst-free method has been developed to produce 2-aryl-4,5-dihydrothiazoles from cysteine and substituted benzonitriles, affording yields between 64% and 89%. mdpi.com

While the Hantzsch thiazole synthesis is a cornerstone of thiazole chemistry, its application in chiral synthesis can be problematic. Deuterium labeling experiments have shown that complete racemization can occur during the Hantzsch reaction of certain substrates, suggesting the loss of the chiral center before the thiazole ring is formed. researchgate.net This highlights the need for carefully designed strategies to preserve stereochemical integrity.

Alternative methods focus on creating the chiral center during the synthesis. This can involve enantioselective reductions of keto-thiazole precursors or stereoselective alkylations. researchgate.net For instance, the synthesis of chiral thiazoline and thiazole building blocks has been achieved through various powerful methods compatible with complex molecular architectures. researchgate.net

Table 2: Strategies for Enantioselective Synthesis of 4,5-Dihydrothiazoles

| Method | Chiral Source/Reagent | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Cyclocondensation | L-cysteine methyl ester hydrochloride | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | Utilizes a chiral pool starting material to establish stereochemistry. researchgate.net | researchgate.net |

| Metal- and Catalyst-Free Synthesis | L-cysteine or D-cysteine | (S)- or (R)-2-Aryl-4-hydroxymethyl-4,5-dihydrothiazoles | A mild method that preserves the chirality of the starting amino acid. mdpi.comnih.gov | mdpi.comnih.gov |

| Mild Hydrolysis | Chiral 2-substituted 4,5-dihydrothiazole-4-methyl esters | 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Careful hydrolysis with LiOH prevents decomposition and preserves the chiral center. researchgate.net | researchgate.net |

Scale-Up Considerations and Green Chemistry Aspects of Dihydrothiazole Production

As the applications of dihydrothiazoles expand, the need for scalable and environmentally sustainable production methods becomes increasingly important. Green chemistry principles, which aim to reduce waste, eliminate hazardous substances, and improve energy efficiency, are being actively implemented in the synthesis of thiazole and dihydrothiazole derivatives. mdpi.commdpi.com

A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water or eco-friendly mixtures. mdpi.com For example, a multi-component reaction for synthesizing thiazole derivatives has been successfully carried out in water at 100°C using KF/Clinoptilolite nanoparticles as a catalyst. nih.gov Another approach involves using deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, which serve as both the solvent and catalyst, enabling the synthesis of thiazolo[5,4-d]thiazoles under safe and eco-friendly conditions. mdpi.com This method often minimizes the need for extensive purification steps like column chromatography. mdpi.com

Solvent-free reactions represent another significant advancement in green synthesis. The reaction of α-bromoketones with thioamides or thioureas can be performed under solid-phase conditions at room temperature, yielding thiazole derivatives rapidly (within 3-5 minutes). researchgate.net This protocol not only avoids the use of solvents but also offers a practical and efficient synthetic route. researchgate.net Similarly, the synthesis of certain 2-(x-(piperazin-1-yl) phenyl)-4,5-dihydrothiazole derivatives has been achieved under solvent-free conditions by heating the reactants at 80°C. mdpi.com

The development of recyclable and non-toxic catalysts is another pillar of green dihydrothiazole synthesis. Chitosan-based hydrogels have been employed as eco-friendly, biodegradable, and recyclable biopolymeric catalysts. mdpi.com These catalysts are thermally stable and effective in promoting reactions to produce high yields, aligning with the core tenets of green chemistry by reducing waste and environmental impact. mdpi.com

Table 3: Green Chemistry Approaches in Dihydrothiazole and Analogue Synthesis

| Green Approach | Reagents/Conditions | Product Type | Advantage | Reference(s) |

|---|---|---|---|---|

| Green Catalyst | Terephthalohydrazide chitosan (B1678972) hydrogel | Thiazole derivatives | Eco-friendly, biodegradable, and recyclable catalyst reduces waste and pollution. mdpi.com | mdpi.com |

| Alternative Solvent | L-proline:ethylene glycol (1:50) mixture, 130°C | Thiazolo[5,4-d]thiazoles | Use of a safer, deep eutectic solvent; minimizes need for purification. mdpi.com | mdpi.com |

| Aqueous Synthesis | KF/Clinoptilolite nanoparticles, Water, 100°C | Thiazole derivatives | Multi-component reaction in water avoids hazardous organic solvents. nih.gov | nih.gov |

| Solvent-Free Reaction | Sodium carbonate, Solid phase, Room Temperature | Thiazole derivatives | Rapid (3-5 min), efficient, and avoids solvent use. researchgate.net | researchgate.net |

Advanced Spectroscopic and Analytical Methodologies for the Structural Elucidation of 4 Ethyl 2 Methyl 4,5 Dihydrothiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignments (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For 4-Ethyl-2-methyl-4,5-dihydrothiazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The dihydrothiazole ring contains a chiral center at the C4 position, which can lead to complex splitting patterns for adjacent protons. Key signals in the ¹H NMR spectrum are expected to include a triplet and a quartet for the ethyl group, a singlet for the C2-methyl group, and a series of multiplets for the protons on the heterocyclic ring. Specifically, the protons on the dihydrothiazole ring are anticipated to appear in the δ 2.5–3.5 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. It is particularly useful for identifying the carbon atoms of the ethyl group, the methyl group, and the three distinct carbons of the dihydrothiazole ring.

2D NMR Techniques: To definitively assign these signals and confirm the connectivity of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies proton-proton (H-H) couplings, confirming the connectivity within the ethyl group and the arrangement of protons on the dihydrothiazole ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | ~2.1-2.3 (singlet) | ~18-22 |

| C4-H | ~3.3-3.6 (multiplet) | ~65-75 |

| C5-H₂ | ~2.8-3.2 (multiplet) | ~35-45 |

| -CH₂CH₃ (Ethyl) | ~1.6-1.8 (multiplet, quintet-like) | ~28-32 |

| -CH₂CH₃ (Ethyl) | ~0.9-1.1 (triplet) | ~10-14 |

| C2 (N=C-S) | - | ~165-175 |

Note: These are predicted values based on general principles and data from structurally similar thiazole (B1198619) and thiazoline (B8809763) derivatives. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₁NS, the expected exact mass is 129.0612 g/mol . echemi.com

Electron Ionization Mass Spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) corresponding to the molecular weight. The NIST WebBook database provides mass spectral data for this compound, showing a molecular ion at a mass-to-charge ratio (m/z) of 129. nist.gov The fragmentation pattern is a unique fingerprint that helps confirm the structure. Key fragmentation pathways for dihydrothiazoles often involve the loss of substituents or the opening of the heterocyclic ring.

Key Fragmentation Peaks:

m/z 129: The molecular ion [M]⁺.

m/z 114: Loss of a methyl group ([M-15]⁺), likely from the C2 position.

m/z 100: Loss of an ethyl group ([M-29]⁺) from the C4 position, a very significant peak indicating the presence of the ethyl substituent.

m/z 86: This could result from the loss of the propyl group from the ring, or other complex rearrangements.

m/z 59: A fragment corresponding to [C₂H₅NS]⁺ or a related structure, resulting from ring cleavage.

Table 2: Significant Mass Spectrometry Peaks for this compound

| m/z Ratio | Proposed Fragment |

| 129 | [C₆H₁₁NS]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 100 | [M - C₂H₅]⁺ |

| 86 | [M - C₃H₇]⁺ or rearrangement |

| 59 | [C₂H₅NS]⁺ or rearrangement |

Data sourced from NIST Mass Spectrometry Data Center. nist.gov

X-ray Diffraction Analysis for Definitive Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C4 position, X-ray diffraction would unambiguously determine its stereochemistry (R or S configuration) in the solid state.

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic techniques are essential for separating the target compound from reaction byproducts, starting materials, and other impurities, as well as for assessing its final purity.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by Gas Chromatography. In GC, the compound is vaporized and passed through a column. The time it takes for the compound to travel through the column (the retention time) is a characteristic property that can be used for identification. By comparing the area of the compound's peak to the total area of all peaks in the chromatogram, the purity can be accurately quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of a gas chromatograph to a mass spectrometer provides a powerful two-dimensional analytical technique. nih.gov As components elute from the GC column, they are immediately introduced into the mass spectrometer. This allows for the separation of a mixture and the acquisition of a mass spectrum for each individual component. For the analysis of this compound, GC-MS can simultaneously confirm the purity of a sample and the identity of the main peak by matching its mass spectrum with a reference spectrum. asianpubs.org This is the standard method for both qualitative and quantitative analysis in many research and industrial applications.

Computational and Theoretical Investigations of 4 Ethyl 2 Methyl 4,5 Dihydrothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 4-Ethyl-2-methyl-4,5-dihydrothiazole. These calculations can predict a variety of molecular properties that are crucial for understanding its stability and reactivity.

Electronic Structure and Stability:

DFT calculations can be used to determine the optimized molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, studies on related thiazole (B1198619) derivatives have successfully used DFT with basis sets like B3LYP/6-311+G(d,p) to obtain geometric parameters that are in good agreement with experimental X-ray diffraction data. researchgate.netnih.gov The electronic stability of the molecule can be assessed by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

Reactivity Prediction:

The electronic properties derived from DFT calculations also allow for the prediction of the molecule's reactivity. The distribution of electron density and the electrostatic potential map can identify electrophilic and nucleophilic sites within the molecule, indicating where it is most likely to react. Global reactivity descriptors, calculated from the energies of the FMOs, provide quantitative measures of reactivity. These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on similar heterocyclic compounds have shown that molecules with smaller energy gaps tend to be softer and more reactive. mdpi.com

| Parameter | Description | Significance for this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides foundational information on the 3D structure, including bond lengths and angles. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electronic stability and chemical reactivity. A larger gap suggests higher stability. |

| Electron Density Distribution | The probability of finding an electron in a particular region of the molecule. | Highlights electron-rich and electron-deficient areas, predicting sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Indices such as hardness, softness, and electrophilicity index calculated from orbital energies. | Quantitatively predict the overall reactivity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the study of time-dependent properties.

For this compound, MD simulations can be particularly useful for:

Conformational Analysis: The dihydrothiazole ring is not planar, and the ethyl group can rotate, leading to multiple possible conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Dynamic Behavior in Solution: By simulating the molecule in a solvent box (e.g., water), MD can reveal how solvent molecules interact with this compound and influence its conformation and dynamics. This is particularly relevant for understanding its behavior in biological systems or in solution-phase reactions.

Interaction with Biological Macromolecules: In the context of drug design or toxicology, MD simulations are used to study the binding of small molecules to proteins. nih.govnih.gov If this compound were to be investigated for its interaction with a biological target, MD simulations could predict its binding mode, affinity, and the stability of the resulting complex. nih.govnih.gov

The general workflow for an MD simulation involves defining a force field (which describes the potential energy of the system), placing the molecule in a simulation box, adding solvent, and then running the simulation for a specified length of time (from nanoseconds to microseconds). Analysis of the resulting trajectory provides information on the molecule's movement and conformational changes.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental spectra for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. mdpi.com These calculated frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. By comparing the calculated IR spectrum with an experimentally obtained spectrum, one can confirm the structure of the synthesized compound. It is common practice to scale the calculated frequencies to account for anharmonicity and other approximations in the computational method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can be correlated with experimental NMR data to aid in the assignment of peaks and the structural elucidation of the molecule. researchgate.net

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light in the UV-visible range. This can help in understanding the electronic transitions responsible for the molecule's color (or lack thereof).

| Spectroscopic Technique | Predicted Parameter | Computational Method | Purpose of Comparison with Experimental Data |

|---|---|---|---|

| Infrared (IR) | Vibrational Frequencies | DFT | Structural confirmation and assignment of vibrational modes. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C Chemical Shifts | DFT (GIAO) | Aids in peak assignment and detailed structural analysis. |

| UV-Visible | Electronic Transition Energies (λmax) | TD-DFT | Understanding electronic structure and correlating with observed color and photophysical properties. |

Theoretical Studies on Reaction Mechanisms and Energetics of Dihydrothiazole Transformations

Theoretical chemistry plays a vital role in investigating the mechanisms of chemical reactions. For this compound, computational studies can be employed to explore various potential transformations.

Reaction Mechanism Elucidation:

By mapping the potential energy surface of a reaction, computational methods can identify the transition states that connect reactants to products. This allows for a detailed understanding of the reaction pathway at a molecular level. For example, in the synthesis of thiazoline (B8809763) derivatives, theoretical studies can help to elucidate the mechanism of cyclization reactions, such as the Sₙ2 reaction followed by Michael addition.

Energetics of Transformations:

DFT calculations can be used to determine the activation energies and reaction energies for proposed reaction steps. This information is crucial for predicting the feasibility of a reaction and for understanding the factors that control its rate and outcome. For instance, in the study of tautomerism, computational methods can predict the relative energies of different tautomers and the energy barriers for their interconversion.

Theoretical investigations into the transformation of this compound could include:

Ring-opening reactions: Investigating the conditions and energetics required to break the dihydrothiazole ring.

Oxidation to the corresponding thiazole: Modeling the mechanism and energy profile for the dehydrogenation of the dihydrothiazole ring to form the aromatic thiazole.

Reactions at the substituent groups: Studying the reactivity of the ethyl and methyl groups under various reaction conditions.

By providing a detailed picture of the reaction landscape, these theoretical studies can guide the design of new synthetic routes and help to rationalize experimental observations.

Biological Roles and Chemo Sensory Significance of 4,5 Dihydrothiazole Compounds Excluding Clinical Human Trials

Role in Natural Products and Elucidation of Biosynthesis Pathways

The 4,5-dihydrothiazole, or thiazoline (B8809763), ring is a significant structural motif found in a variety of bioactive natural products. rsc.orgresearchgate.net These heterocyclic compounds are not merely laboratory curiosities but are integral components of complex molecules synthesized by living organisms. Thiazoline heterocycles are present in numerous bioactive natural compounds that originate from peptides. rsc.org For instance, fascinating natural compounds such as curacin A, largazole, and tantazole B incorporate thiazoline rings within their molecular frameworks. rsc.org The biosynthesis of these structures is often intricate. In one synthetic pathway, thiazoline–thiazole (B1198619) acid can be formed through the cyclo-condensation of α-methylcysteine hydrochloride with a nitrile compound in a phosphate (B84403) solution. rsc.org The thiazole ring is a fundamental structural component in various natural compounds, including vitamin B1 (thiamine) and the co-enzyme thiamine (B1217682) pyrophosphate (TPP). researchgate.net

Function as Alarm Pheromones and Chemosensory Modulators in Non-Human Organisms

Certain volatile 4,5-dihydrothiazole derivatives serve as crucial chemical signals, or pheromones, in the animal kingdom, particularly among rodents. wikipedia.org These compounds act as chemosensory modulators that can convey information about danger or social status, triggering innate behavioral and physiological responses. pnas.orgnih.gov Insects also utilize a wide array of volatile chemicals, including ketones and aldehydes, as alarm pheromones to signal threats and coordinate colony defense. numberanalytics.comnih.govresearchgate.netuliege.bewikipedia.org In mammals, these signals are often released from stressed individuals and detected by conspecifics, leading to heightened alertness and stress responses. nih.gov For example, 2-sec-Butyl-4,5-dihydrothiazole (SBT) has been identified as a mouse alarm pheromone produced under stress conditions by both males and females. pnas.org

Rodents possess multiple sophisticated chemosensory systems to detect environmental chemical cues, including thiazoline-based pheromones. pnas.orgnih.gov The detection of these signals is not limited to a single pathway but involves the main olfactory system, the accessory olfactory system (or vomeronasal system), and the Grüneberg ganglion. pnas.orgnih.govmdpi.com These systems work in concert, though they show different sensitivities to specific compounds. pnas.orgresearchgate.net

The Grüneberg ganglion (GG), a cluster of sensory neurons at the entrance of the nasal cavity, is highly sensitive to certain thiazoline alarm pheromones. pnas.orgmdpi.com Studies using calcium imaging have demonstrated that specific thiazoline compounds strongly activate GG neurons. For instance, 2-sec-butyl-4,5-dihydrothiazole (SBT), 2,4,5-trimethylthiazoline (TMT), and 2-propylthietane (2-PT) activate a very high percentage of GG neurons. pnas.org In contrast, the main olfactory epithelium (MOE) and the vomeronasal organ (VNO) show significantly lower levels of activation in response to these same compounds. pnas.org The VNO is a specialized organ known to be involved in detecting pheromones that influence social and reproductive behaviors. nih.govnih.govfrontiersin.org The detection of some thiazoline compounds, like SBT, in the VNO has been shown to decrease the levels of the second messenger molecule cAMP in a dose-dependent manner. nih.gov Furthermore, the transient receptor potential ankyrin 1 (TRPA1) channel has been identified as a key molecule in mediating the aversive responses to thiazoline compounds like 2-methyl-2-thiazoline (B147230) (2MT) and 4-ethyl-2-methyl-2-thiazoline (4E2MT) in flies, suggesting a conserved mechanism of detection for these types of molecules. nih.govimrpress.com

Table 1: Neuronal Activation in Murine Olfactory Subsystems by Thiazoline Compounds This table summarizes the percentage of tested neurons in different olfactory subsystems of mice that were activated by various thiazoline-related alarm pheromones at a concentration of 10⁻⁴ M, based on calcium imaging studies.

| Compound | Grueneberg Ganglion (GG) | Main Olfactory Epithelium (MOE) | Vomeronasal Organ (VNO) |

|---|---|---|---|

| SBT (2-sec-Butyl-4,5-dihydrothiazole) | 72% | 7% | 5% |

| TMT (2,4,5-trimethylthiazoline) | 97% | 12% | 2% |

| 2-PT (2-propylthietane) | 100% | 4% | 1% |

Data sourced from Brechbühl et al., 2013. pnas.org

The detection of thiazoline alarm pheromones triggers a cascade of neurobiological and behavioral events associated with fear and stress. pnas.orgnih.gov Exposure to SBT, for example, leads to an increase in plasma corticosterone (B1669441) and innate fear-related behaviors such as freezing. pnas.org This response is mediated through the activation of specific neural circuits. pnas.orgfrontiersin.org After detection, signals from the sensory organs are relayed to processing centers in the brain. frontiersin.org Exposure to alarm pheromones increases immunoreactivity to the Fos protein, a marker of neuronal activation, in the mitral cell layer of the accessory olfactory bulb (AOB). nih.gov This indicates that the vomeronasal pathway is engaged. nih.gov From the AOB, these signals project to higher-order brain regions like the amygdala and hypothalamus, which are critical for orchestrating emotional and physiological responses. frontiersin.orghhmi.orgneurosciencenews.com

The behavioral outcomes are potent and immediate. Rodents exposed to these alarm cues exhibit increased freezing, sniffing, and walking, and decreased resting. nih.gov Physiologically, a consistent increase in core body temperature, a phenomenon known as stress-induced hyperthermia, is observed. nih.gov Some thiazoline compounds are also implicated in modulating social behaviors like aggression. wikipedia.orgnih.gov For instance, SBT, in combination with another pheromone, dehydro-exo-brevicomin (DHB), has been shown to induce intermale aggression in mice. pnas.org

Contribution to Flavor and Aroma Profiles in Food Systems

Beyond their role as biological signals, 4,5-dihydrothiazoles and related thiazole compounds are pivotal contributors to the desirable flavors and aromas of many cooked foods. researchgate.netadv-bio.com These sulfur-containing heterocyclic compounds are largely responsible for the roasted, meaty, and nutty notes generated during thermal processing. researchgate.netntou.edu.tw For example, 2-acetyl-2-thiazoline (B1222474) is a key volatile compound that imparts a characteristic roasted and popcorn-like aroma to foods like bread and roasted meat. researchgate.netntou.edu.tw The specific compound 4-ethyl-2-methyl thiazole is noted for its nutty and cabbage-like taste and aroma. thegoodscentscompany.comflavscents.com

The primary pathway for the formation of these crucial aroma compounds in food is the Maillard reaction. acs.orgnumberanalytics.comresearchgate.net This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. numberanalytics.com Specifically, the reaction between sulfur-containing amino acids like cysteine, or its decarboxylation product cysteamine (B1669678), and sugars is fundamental for generating thiazoles and thiazolines. ntou.edu.twnih.govacs.org During cooking, these precursors react to form numerous heterocyclic compounds, including furans, pyrazines, and thiophenes, which collectively create the final aroma profile. researchgate.net The pH of the system significantly affects the formation of these compounds; for example, the yield of 2-acetyl-2-thiazoline increases with a rising pH from 7.0 to 9.0. acs.org

Fermentation is another significant process that contributes to the generation of aroma compounds. numberanalytics.commdpi.com Microorganisms, particularly baker's yeast (Saccharomyces cerevisiae), can produce volatile and non-volatile metabolites that serve as precursors for aroma generation during subsequent baking. researchgate.netacs.org Flavoring preparations with intense roasted notes, rich in 2-acetyl-2-thiazoline, have been obtained through the fermentation of cysteamine, ethyl-L-lactate, and D-glucose with baker's yeast. researchgate.net

The understanding of thiazoline formation has led to their deliberate use in the food industry to create or enhance specific flavor profiles. adv-bio.com This can be achieved by adding the synthesized aroma compounds directly or by using precursors that generate the desired aroma during processing. researchgate.netmdpi.comresearchgate.net This approach is known as biogeneration, where biological processes are harnessed to produce flavor molecules. researchgate.netmdpi.com

A notable application involves the use of 2-(1-hydroxyethyl)-4,5-dihydrothiazole (B1254878) as a stable aroma precursor. researchgate.nettum.de This compound can be prepared through the microbial reduction of 2-acetyl-2-thiazoline by baker's yeast. researchgate.net When this precursor is added to a food matrix, such as pizza dough, it remains stable until heated. researchgate.net During the baking process, it converts to the highly potent and roasty-smelling 2-acetyl-2-thiazoline, thereby enhancing the final baked flavor of the product. researchgate.net Thiazoles are widely used as flavor enhancers in a variety of processed foods, including pre-made soups, stocks, sauces, and savory snacks, to impart meaty, smoky, or roasted characteristics. adv-bio.com

Table 2: Selected Thiazole and Dihydrothiazole Compounds and Their Aroma Profiles in Food This table lists several thiazole-related compounds that are important in food, along with their characteristic aroma descriptions and common food occurrences.

| Compound | Aroma Description | Common Natural/Food Occurrence |

|---|---|---|

| 2-Acetyl-2-thiazoline | Roasted, popcorn-like researchgate.netntou.edu.tw | Cooked beef, cooked chicken, bread crust researchgate.netntou.edu.twacs.org |

| 4-Ethyl-2-methylthiazole | Nutty, cabbage thegoodscentscompany.comflavscents.com | Grilled/roasted pork, coffee flavscents.com |

| 2-Acetylthiazole | Popcorn-like, nutty, roasted adv-bio.comntou.edu.tw | Cooked meats, roasted sesame seeds ntou.edu.tw |

| 2-Isobutylthiazole | Meaty, savory adv-bio.com | Tomato |

| 2-Ethylthiazole | Roasted, yeasty adv-bio.com | - |

| 2-Ethyl-4-methyl-2,5-dihydrothiazole | Nutty, roasted vegetable nih.govthegoodscentscompany.com | - |

Data sourced from multiple food chemistry and flavor databases. researchgate.netadv-bio.comntou.edu.twthegoodscentscompany.comflavscents.comacs.orgnih.govthegoodscentscompany.com

Antimicrobial and Agrochemical Potentials of Dihydrothiazole Scaffolds

The 4,5-dihydrothiazole ring, a core component of the broader thiazole family, represents a privileged scaffold in the development of new agrochemicals. nih.govresearchgate.net The unique structural and electronic properties of this heterocyclic system have been exploited to create a wide range of derivatives with significant biological activities. nih.govmdpi.com Researchers have focused on synthesizing hybrid compounds that incorporate the thiazole or dihydrothiazole moiety with other bioactive structures to enhance their potency and spectrum of activity against various agricultural threats. researchgate.netbenthamscience.com These efforts have led to the discovery of numerous derivatives with promising antifungal, antibacterial, insecticidal, and herbicidal properties. nih.govmdpi.com

Thiazole and its dihydro-derivatives are foundational structures in the search for novel fungicides. mdpi.com A variety of synthetic derivatives have demonstrated significant efficacy against a wide range of plant pathogenic fungi. For instance, (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have shown apparent antifungal activities against Cercospora arachidicola, Alternaria solani, Phytophthora capsici, and Physalospora piricola at a concentration of 50 mg/L. nih.gov

In one study, novel flavonoid derivatives incorporating a thiazole scaffold were synthesized and evaluated. researchgate.net Compounds 6a , 6b , and 6f from this series showed noteworthy activity against Rhizoctonia solani, with EC50 values of 9.6, 35.5, and 21.5 μg/mL, respectively. researchgate.net Notably, compound 6b was particularly potent against Gaeumannomyces graminis, with an EC50 value of 2.7 μg/mL. researchgate.net Another study focused on phenylthiazole derivatives, where compound E26 was found to be highly effective against Magnaporthe oryzae (rice blast) with an EC50 value of 1.29 μg/mL, surpassing the commercial fungicide Isoprothiolane (IPT). mdpi.com

Isothiazole–thiazole derivatives have also been developed, with compound 6u exhibiting extremely high fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net This compound not only acts as a direct fungicide but also induces systemic acquired resistance in plants. nih.govresearchgate.net Furthermore, some newly synthesized thiazole derivatives have demonstrated very strong activity against Candida albicans, a common fungal model, with Minimal Inhibitory Concentration (MIC) values as low as 0.008–7.81 µg/mL, which is comparable to or better than nystatin. nih.gov

Table 1: Antifungal Activity of Dihydrothiazole and Thiazole Derivatives

| Compound Class/Derivative | Target Fungus | Efficacy Data (EC50/MIC) | Reference |

|---|---|---|---|

| (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamides | Cercospora arachidicola, Alternaria solani, Phytophthora capsici | Active at 50 mg/L | nih.gov |

| Flavonoid-Thiazole Derivative 6a | Rhizoctonia solani | EC50: 9.6 μg/mL | researchgate.net |

| Flavonoid-Thiazole Derivative 6b | Gaeumannomyces graminis | EC50: 2.7 μg/mL | researchgate.net |

| Isothiazole-Thiazole Derivative 6u | Pseudoperonospora cubensis | EC50: 0.046 mg/L | nih.gov |

| Phenylthiazole Derivative E26 | Magnaporthe oryzae | EC50: 1.29 μg/mL | mdpi.com |

| Phenylthiazole Derivative e | Sclerotinia sclerotiorum | EC50: 0.22 μg/mL | mdpi.com |

| Thiazole-cyclopropane derivatives | Candida albicans | MIC: 0.008–7.81 µg/mL | nih.gov |

The thiazole scaffold is a key component in the development of new antibacterial agents to combat agricultural pathogens. rsc.org While specific studies on 4-Ethyl-2-methyl-4,5-dihydrothiazole against Ralstonia solanacearum or Pseudomonas syringae pv. actinidiae (Psa) are not detailed in the provided results, extensive research exists on related structures and other natural compounds against these bacteria.

Pseudomonas syringae pv. actinidiae is the causative agent of bacterial canker in kiwifruit, a significant threat to its production. researchgate.netnih.gov Research has shown that various natural compounds can inhibit Psa. researchgate.net For example, juglone (B1673114) exhibits an inhibitory effect on Psa growth with a Minimum Inhibitory Concentration (MIC) of 20 μg/mL. nih.gov Imidazole alkaloids isolated from endophytic fungi have also shown good antibacterial activity against Psa, with MIC values ranging from 25 to 50 μg/mL. nih.govresearchgate.net

Thiazole-quinolinium derivatives have been synthesized and shown to possess potent bactericidal activity against both Gram-positive and some Gram-negative bacteria. rsc.org Compounds 4a4 and 4b4 from this class were found to disrupt bacterial cell division by stimulating FtsZ polymerization. rsc.org In another study, benzo[d]thiazole derivatives demonstrated significant antibacterial activity, with MIC values between 50–75 μg/mL against various strains, indicating that the benzannelated structure positively influences antimicrobial potency. nih.gov Furthermore, certain 2,4,5-trisubstituted thiazole derivatives showed a broad spectrum of activity against Gram-positive bacteria. kau.edu.sa

Table 2: Antibacterial Activity of Thiazole Derivatives and Other Compounds

| Compound Class/Derivative | Target Pathogen | Efficacy Data (MIC) | Reference |

|---|---|---|---|

| Juglone | Pseudomonas syringae pv. actinidiae | 20 μg/mL | nih.gov |

| Imidazole Alkaloids | Pseudomonas syringae pv. actinidiae | 25-50 μg/mL | nih.govresearchgate.net |

| Thiazole-Quinolinium Derivative 4a4 | Gram-positive & Gram-negative bacteria | Not specified, disrupts FtsZ | rsc.org |

| Thiazole-Quinolinium Derivative 4b4 | Gram-positive & Gram-negative bacteria | Not specified, disrupts FtsZ | rsc.org |

| Benzo[d]thiazole Derivatives 13 & 14 | Various bacterial strains | 50-75 μg/mL | nih.gov |

| 2,4,5-Trisubstituted Thiazole 12f | Staphylococcus aureus, Bacillus subtilis | 25 μg/mL, 6.25 μg/mL | kau.edu.sa |

The versatility of the dihydrothiazole and thiazole scaffolds extends to the control of insect pests and unwanted weeds. nih.govresearchgate.net

Insecticidal Activity Thiazole has been incorporated into various molecular frameworks to create potent insecticides. nih.gov Novel anthranilic diamide (B1670390) derivatives containing a thiazole moiety were designed as ryanodine (B192298) receptor inhibitors. nih.gov Compound 6e from this series exhibited excellent insecticidal activity against the diamondback moth (Plutella xylostella) with a median lethal concentration (LC50) of 0.65 mg L⁻¹, comparable to the commercial insecticide chlorantraniliprole. nih.gov This compound also showed good efficacy against fall armyworm and beet armyworm. nih.gov

In another approach, N-pyridylpyrazole derivatives with a thiazole moiety were synthesized. mdpi.com Compound 7g displayed excellent activity against several lepidopteran pests, including P. xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. mdpi.com Additionally, diacylhydrazine derivatives containing 1,2,3-thiadiazole (B1210528) have been developed as nonsteroidal ecdysone (B1671078) agonists, showing good insecticidal activities against Plutella xylostella and Culex pipiens pallens. nih.gov

Table 3: Insecticidal Activity of Thiazole Derivatives

| Compound Class/Derivative | Target Pest | Efficacy Data (LC50 / Mortality) | Reference |

|---|---|---|---|

| Thiazolyl Anthranilic Diamide 6e | Plutella xylostella (susceptible) | LC50: 0.65 mg L⁻¹ | nih.gov |

| Thiazolyl Anthranilic Diamide 6e | Fall Armyworm (Spodoptera frugiperda) | 74% mortality at 5 mg L⁻¹ | nih.gov |

| N-pyridylpyrazole Thiazole 7g | Plutella xylostella | LC50: 5.32 mg/L | mdpi.com |

| N-pyridylpyrazole Thiazole 7g | Spodoptera exigua | LC50: 6.75 mg/L | mdpi.com |

| N-pyridylpyrazole Thiazole 7g | Spodoptera frugiperda | LC50: 7.64 mg/L | mdpi.com |

| 1,2,3-Thiadiazole Diacylhydrazines | Plutella xylostella, Culex pipiens | Good activity (unspecified values) | nih.gov |

Herbicidal Activity Derivatives of the 1,3,4-thiadiazole (B1197879) ring, structurally related to dihydrothiazoles, have been investigated for their herbicidal effects. researchgate.net Their mode of action often involves inhibiting photosynthesis and disrupting chloroplast structures. researchgate.net In a study of p-menthane (B155814) type secondary amines, several derivatives showed excellent post-emergence herbicidal activities against barnyard grass and rape, with some compounds outperforming commercial herbicides like glyphosate (B1671968) and diuron (B1670789) in root growth inhibition assays. rsc.org For example, compounds 3q , 3v , 3w , and 3x were 494% to 760% more effective than diuron at inhibiting the shoot growth of rape. rsc.org Another study synthesized 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives, though specific herbicidal data was not detailed in the abstract. sci-hub.se The broad interest in thiazole-containing structures underscores their potential in developing new herbicidal agents. researchgate.net

Table 4: Herbicidal Activity of Amine and Thiazole-Related Derivatives

| Compound Class/Derivative | Target Weed | Efficacy Data (% Inhibition vs. Control) | Reference |

|---|---|---|---|

| sec-p-menthane-7-amine 3p, 3r, 3u, 3w | Barnyard grass (root growth) | >404% higher than glyphosate | rsc.org |

| sec-p-menthane-7-amine 3q, 3v, 3w, 3x | Rape (shoot growth) | 423% - 760% higher than diuron | rsc.org |

| 1,3,4-Thiadiazole derivatives | General (grasses) | Inhibit photosynthesis | researchgate.net |

Structure Activity Relationship Sar Studies of 4,5 Dihydrothiazole Derivatives in Non Clinical Contexts

Influence of Substituent Effects on Biological Activity (e.g., Flavor Perception, Pheromone Efficacy, Antimicrobial Potency)

The biological activity of 4,5-dihydrothiazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring. These modifications can dramatically alter the molecule's interaction with biological targets, leading to changes in flavor perception, pheromonal communication, and antimicrobial strength.

Flavor Perception: Alkyl-substituted thiazoles and their dihydro- and tetrahydro- derivatives are well-known for their nutty, roasted, and meaty flavor profiles. The specific substituents on the thiazole (B1198619) ring play a crucial role in defining the precise organoleptic properties. For instance, the related compound, 4-ethyl-2-methyl thiazole, is noted for its nutty and cabbage-like taste at a concentration of 1.00 ppm in water. thegoodscentscompany.com Another similar compound, 2-Ethyl-2,5-dihydro-4-methylthiazole, presents a nutty and roasted vegetable aroma. mdpi.com The position and type of alkyl groups can modulate these sensory characteristics. While detailed sensory analysis specifically for 4-Ethyl-2-methyl-4,5-dihydrothiazole is not extensively documented, the general structure-activity relationships (SAR) in this class suggest that the ethyl group at the C4 position and the methyl group at the C2 position are key contributors to its expected nutty and savory flavor profile.

Table 1: Influence of Alkyl Substituents on the Flavor Profile of Thiazole and Thiazoline (B8809763) Derivatives

| Compound Name | Substituents | Reported Flavor/Odor Profile |

|---|---|---|

| 4-Ethyl-2-methyl thiazole | 2-methyl, 4-ethyl | Nutty, cabbage thegoodscentscompany.com |

| 2-Ethyl-2,5-dihydro-4-methylthiazole | 2-ethyl, 4-methyl | Nutty, roasted vegetable, tropical fruit, peach, meaty mdpi.com |

| 4-Methyl-5-thiazoleethanol (B42058) 4-ethyloctanoate | 4-methyl, 5-thiazoleethanol ester | Meaty odor researchgate.net |

Pheromone Efficacy: Thiazole and its derivatives have been identified as components of insect pheromones. For example, certain himachalene sesquiterpenes, which are structurally distinct but share the characteristic of being volatile organic compounds used in chemical signaling, have been identified as possible pheromone components in the flea beetle, Phyllotreta cruciferae. nih.gov The biological activity of these pheromones is highly specific, and even small structural changes can lead to a loss of activity. In tests involving synthetic pheromones, a blend of specific enantiomers was found to be active, whereas a blend of the opposite, non-natural enantiomers was not. nih.gov This highlights the critical role of specific substituents and their stereochemistry in the efficacy of pheromones. While this compound has not been specifically identified as a pheromone, the established activity of related heterocyclic compounds suggests that the arrangement of its ethyl and methyl groups would be critical for any potential pheromonal activity.

Antimicrobial Potency: The 4,5-dihydrothiazole scaffold is a core component of various compounds synthesized and tested for antimicrobial properties. biointerfaceresearch.comnih.gov Research into the structure-activity relationships of these derivatives has revealed that the nature and substitution pattern on the ring are critical for their efficacy. nih.govmdpi.com

A study on 2-(3-pyridyl)-4,5-disubstituted thiazoles demonstrated that increasing the size of the substituents at either the C4 or C5 position led to a decrease in antimicrobial activity. nih.gov This suggests that steric hindrance can negatively impact the interaction of the compound with its microbial target. The most potent compound in that series, 5-acetyl-4-methyl-2-(3-pyridyl)thiazole, which has relatively small substituents, showed significant antibacterial and antifungal activity. nih.gov

Furthermore, the electronic properties of the substituents are crucial. In a study of 2-aryl-4,5-dihydrothiazole analogues, it was found that both electron-donating and electron-withdrawing groups could eliminate antibacterial activity unless a 2'-hydroxy group was present on the aryl substituent. nih.gov This indicates that a specific hydrogen-bonding capability might be essential for the mechanism of action. Thiazole derivatives have been investigated for their ability to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. biointerfaceresearch.comnih.gov

Table 2: Influence of Substituents on the Antimicrobial Activity of Thiazole Derivatives

| Derivative Class | Key Substituent(s) | Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| 2-(3-Pyridyl)-4,5-disubstituted thiazoles | 5-acetyl, 4-methyl | High antibacterial and antifungal activity | nih.gov |

| 2-Aryl-4,5-dihydrothiazoles | 2'-hydroxyphenyl | Essential for significant antibacterial activity | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Varies | Nineteen of thirty compounds showed obvious antibacterial potential | nih.gov |

| 2,4,5-Thiazole derivatives | 5-nitrobenzimidazole and triazole rings | High antimicrobial activity against most tested strains | researchgate.net |

Stereochemical Aspects and Their Impact on Chemical and Biological Properties

Stereochemistry plays a fundamental role in the biological activity of chiral molecules, and 4,5-dihydrothiazole derivatives are no exception. nih.govnih.gov The compound this compound possesses a chiral center at the C4 position, where the ethyl group is attached. This means the compound can exist as two non-superimposable mirror images, known as enantiomers: (R)-4-Ethyl-2-methyl-4,5-dihydrothiazole and (S)-4-Ethyl-2-methyl-4,5-dihydrothiazole.

The spatial arrangement of atoms in these enantiomers can lead to significant differences in their chemical and biological properties. nih.gov This is because biological systems, such as enzyme active sites and sensory receptors, are themselves chiral. Consequently, one enantiomer may bind to a biological target with high affinity and elicit a strong response, while the other may bind weakly or not at all. nih.gov

This principle is well-documented in various classes of biologically active compounds. For example, in a study of the antimalarial agent 3-Br-acivicin and its derivatives, it was found that only the isomers with the "natural" stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.govnih.gov The other enantiomers and diastereoisomers were substantially less potent or inactive. This suggests that a stereoselective uptake mechanism or a specific stereochemical requirement at the target site is responsible for the observed biological activity. nih.gov

While specific studies isolating and characterizing the individual enantiomers of this compound and their respective contributions to flavor or other biological activities are not widely reported in the scientific literature, the established principles of stereochemistry in drug action and flavor chemistry strongly suggest that the (R) and (S) forms would likely exhibit different properties. nih.gov For instance, one enantiomer might be responsible for the desired nutty flavor, while the other could be tasteless or possess an off-flavor. Similarly, any potential pheromonal or antimicrobial activity would likely be enantiomer-specific. nih.gov

Rational Design Principles for Modulating Dihydrothiazole Activity in Specific Applications

Rational design is a strategy used in medicinal chemistry and materials science to create new molecules with specific, enhanced properties by systematically modifying a known chemical scaffold. nih.gov For 4,5-dihydrothiazole derivatives, these principles can be applied to modulate their activity for various non-clinical applications.

Modulating Flavor Perception: For applications in the food and flavor industry, the rational design of 4,5-dihydrothiazole derivatives would focus on fine-tuning their organoleptic properties. Based on the SAR data from related compounds, chemists can strategically alter the alkyl substituents at the C2, C4, and C5 positions to enhance or modify specific flavor notes. For example, to intensify the roasted or meaty character, one might synthesize derivatives with different chain lengths or branching patterns of the alkyl groups. The synthesis of novel sulfur-containing esters from 4-methyl-5-thiazoleethanol demonstrates a strategy to create new meaty flavor compounds. researchgate.net The goal is to optimize the interaction between the flavor molecule and the human taste and olfactory receptors.

Modulating Pheromone Efficacy: In the context of pheromones, rational design is critical for developing effective and species-specific pest control agents. Since the biological activity of pheromones is often highly dependent on stereochemistry, a key design principle is the stereoselective synthesis of a single, active enantiomer. nih.gov As demonstrated with flea beetle pheromones, racemic mixtures can be less effective, and the "wrong" enantiomer can be completely inactive. nih.gov Therefore, the design process would involve identifying the specific enantiomer of a dihydrothiazole derivative that is active for a target insect species and then developing a synthetic route that yields this isomer with high purity.

Modulating Antimicrobial Potency: The rational design of novel antimicrobial agents based on the 4,5-dihydrothiazole scaffold aims to improve potency against pathogenic microbes, broaden the spectrum of activity, and overcome resistance mechanisms. Key design principles include:

Targeted Substitution: Introducing specific functional groups at various positions on the ring to enhance binding to microbial targets. For example, studies have shown that adding a 2'-hydroxyphenyl group to the C2 position of the dihydrothiazole ring is crucial for antibacterial activity, likely due to its ability to form hydrogen bonds. nih.gov

Steric and Electronic Optimization: Adjusting the size and electronic properties of substituents to optimize target interaction and cell permeability. SAR studies have indicated that smaller substituents at the C4 and C5 positions are often more effective. nih.gov

Scaffold Hybridization: Combining the dihydrothiazole ring with other known antimicrobial pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. This approach has been explored by synthesizing thiazole derivatives linked to moieties like pyrazole (B372694) or quinoline. biointerfaceresearch.com

By applying these principles, researchers can systematically develop new 4,5-dihydrothiazole derivatives with tailored activities for specific applications, ranging from enhancing the flavor of foods to developing new tools for agriculture and materials science.

Emerging Applications and Future Research Directions for 4 Ethyl 2 Methyl 4,5 Dihydrothiazole

Advancements in Sustainable and Environmentally Benign Synthesis of Dihydrothiazole Systems

Traditional chemical synthesis methods often rely on hazardous reagents and produce significant chemical waste, prompting a shift towards green chemistry. nih.gov The synthesis of thiazole (B1198619) and dihydrothiazole derivatives is a key area benefiting from this sustainable revolution. bepls.com The goal is to develop processes that are not only efficient but also minimize environmental impact through the use of renewable materials, non-toxic catalysts, and milder reaction conditions. nih.gov